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Abstract
De-O-Methyllasiodiplodin (DML), a resorcinolic macrolide, is a fascinating fungal secondary

metabolite first identified from Lasiodiplodia theobromae. This technical guide provides a

comprehensive overview of DML, focusing on its biological activities, mechanisms of action,

and relevant experimental data. DML has garnered significant attention for its potent biological

activities, including its role as a mineralocorticoid receptor (MR) antagonist, an inhibitor of

pancreatic lipase, and an anti-inflammatory agent. This document consolidates quantitative

bioactivity data, detailed experimental protocols, and visual representations of its molecular

interactions and biosynthetic origins to serve as a valuable resource for researchers in natural

product chemistry, pharmacology, and drug discovery.

Introduction
De-O-Methyllasiodiplodin (DML) is a 12-membered resorcylic acid lactone, a class of

polyketide natural products. It was first isolated from the fungus Lasiodiplodia theobromae and

has since been identified in other natural sources, including the marine plant Cerbera

manghas. DML is structurally similar to lasiodiplodin, differing by the absence of a methyl group

on one of the phenolic hydroxyls. This seemingly minor structural difference contributes to its

distinct biological profile.
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Recent research has highlighted the therapeutic potential of DML, particularly in the context of

metabolic and inflammatory diseases. Its ability to antagonize the mineralocorticoid receptor

(MR) suggests applications in cardiovascular and renal diseases. Furthermore, its inhibitory

effect on pancreatic lipase presents a potential avenue for anti-obesity therapies. This guide

aims to provide a detailed technical overview of DML, consolidating the current scientific

knowledge to facilitate further research and development.

Physicochemical Properties
Property Value Reference

Molecular Formula C₁₆H₂₂O₄

Molecular Weight 278.34 g/mol

Appearance Colorless crystalline compound

IUPAC Name

(4S)-14,16-dihydroxy-4-methyl-

3-oxabicyclo[10.4.0]hexadeca-

1(12),13,15-trien-2-one

PubChem CID 14562695

Biological Activities and Quantitative Data
De-O-Methyllasiodiplodin exhibits a range of biological activities, with significant potential in

several therapeutic areas. The following tables summarize the key quantitative data associated

with its bioactivities.

Mineralocorticoid Receptor (MR) Antagonism
While the precise IC₅₀ value for De-O-Methyllasiodiplodin is not explicitly available in the

reviewed literature, analogs of (R)-de-O-methyllasiodiplodin have demonstrated potent

antagonistic activity against the mineralocorticoid receptor.[1]
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Compound Target IC₅₀ (µM) Assay System

Analog 18a
Mineralocorticoid

Receptor
0.58

Cell-based

transactivation assay

Analog 18b
Mineralocorticoid

Receptor
1.11

Cell-based

transactivation assay

Analog 18c
Mineralocorticoid

Receptor
Not specified

Cell-based

transactivation assay

Note: The structures of analogs 18a, 18b, and 18c are modifications of the DML scaffold,

highlighting the potential for potent MR antagonism within this chemical class.

Anti-inflammatory Activity
DML has been shown to significantly reduce the expression of pro-inflammatory genes in cell-

based assays.[2]
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Gene Cell Line Treatment
Concentration
(µM)

Result

MCP-1 3T3-L1, HepG2
H₂O₂ or

Aldosterone
10

Significantly

reduced mRNA

levels

TNF-α 3T3-L1, HepG2
H₂O₂ or

Aldosterone
10

Significantly

reduced mRNA

levels

IL-6 3T3-L1, HepG2
H₂O₂ or

Aldosterone
10

Significantly

reduced mRNA

levels

p47 (NADPH

oxidase subunit)
3T3-L1, HepG2

H₂O₂ or

Aldosterone
10

Significantly

reduced mRNA

levels

PU.1 3T3-L1, HepG2
H₂O₂ or

Aldosterone
10

Significantly

reduced mRNA

levels

Pancreatic Lipase Inhibition
DML has been identified as a potential inhibitor of pancreatic lipase.

Compound Target IC₅₀ (µM) Assay System

De-O-

Methyllasiodiplodin
Pancreatic Lipase 4.5

In vitro enzymatic

assay

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of De-O-
Methyllasiodiplodin.
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Isolation and Purification of De-O-Methyllasiodiplodin
from Lasiodiplodia theobromae
This protocol is a generalized procedure based on common fungal metabolite isolation

techniques, as a specific detailed protocol for DML was not found in the provided search

results.

Fermentation:

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of

Lasiodiplodia theobromae.

Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure proper

aeration.

Extraction:

Separate the mycelium from the culture broth by filtration.

Extract the culture broth three times with an equal volume of ethyl acetate.

Dry the mycelium, grind it to a powder, and extract it with methanol or ethyl acetate.

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain

a crude extract.

Purification:

Subject the crude extract to column chromatography on silica gel, eluting with a gradient

of n-hexane and ethyl acetate.

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing

the compound of interest.

Further purify the combined fractions using preparative high-performance liquid

chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient

of methanol and water) to yield pure De-O-Methyllasiodiplodin.
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Characterization of De-O-Methyllasiodiplodin
The following are the expected characterization data for DML. Complete spectral data was not

available in the search results.

¹H NMR (CDCl₃, 500 MHz): Expected signals would include aromatic protons, a methine

proton adjacent to the ester oxygen, and a series of methylene protons corresponding to the

macrocyclic ring.

¹³C NMR (CDCl₃, 125 MHz): Expected signals would include those for the ester carbonyl,

aromatic carbons (including hydroxyl-bearing carbons), and aliphatic carbons of the

macrocyclic ring.

Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio for the protonated

molecule [M+H]⁺ would be approximately m/z 279.1591.

Mineralocorticoid Receptor Antagonist Assay (Cell-
based Transactivation Assay)

Cell Culture and Transfection:

Culture a suitable cell line (e.g., HEK293T or CHO-K1) in appropriate media.

Co-transfect the cells with a plasmid encoding the human mineralocorticoid receptor and a

reporter plasmid containing a luciferase gene under the control of an MR-responsive

promoter.

Compound Treatment:

Treat the transfected cells with a fixed concentration of aldosterone (the MR agonist) and

varying concentrations of De-O-Methyllasiodiplodin or a vehicle control.

Luciferase Assay:

After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a

luminometer.

Data Analysis:
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Calculate the percentage of inhibition of aldosterone-induced luciferase activity for each

concentration of DML.

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the

DML concentration and fitting the data to a dose-response curve.

Anti-inflammatory Gene Expression Analysis
(Quantitative RT-PCR)

Cell Culture and Treatment:

Culture 3T3-L1 or HepG2 cells in appropriate media.

Induce an inflammatory response by treating the cells with H₂O₂ (e.g., 200 µM) or

aldosterone (e.g., 10 nM) in the presence or absence of De-O-Methyllasiodiplodin (e.g.,

10 µM) for 24 hours.

RNA Extraction and cDNA Synthesis:

Isolate total RNA from the cells using a suitable RNA extraction kit.

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse

transcriptase enzyme.

Quantitative PCR (qPCR):

Perform qPCR using specific primers for the target genes (MCP-1, TNF-α, IL-6, p47,

PU.1) and a housekeeping gene (e.g., GAPDH) for normalization.

Use a qPCR instrument to amplify and quantify the cDNA.

Data Analysis:

Calculate the relative gene expression using the ΔΔCt method, comparing the expression

levels in DML-treated cells to the control group.

Pancreatic Lipase Inhibition Assay
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Enzyme and Substrate Preparation:

Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

Prepare a substrate solution of p-nitrophenyl butyrate (pNPB) in the same buffer

containing a small amount of a solubilizing agent like Triton X-100.

Inhibition Assay:

Pre-incubate the pancreatic lipase solution with varying concentrations of De-O-
Methyllasiodiplodin or a vehicle control for 10-15 minutes at 37°C.

Initiate the reaction by adding the pNPB substrate solution.

Measurement of Activity:

Monitor the increase in absorbance at 405 nm over time, which corresponds to the release

of p-nitrophenol.

Data Analysis:

Calculate the initial reaction velocity for each concentration of DML.

Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the

percentage of inhibition against the log of the DML concentration.

Signaling Pathways and Biosynthesis
Mineralocorticoid Receptor (MR) Signaling Pathway and
Inhibition by DML
De-O-Methyllasiodiplodin acts as an antagonist of the mineralocorticoid receptor. In its active

state, the MR, upon binding to its agonist aldosterone, translocates to the nucleus, dimerizes,

and binds to hormone response elements (HREs) on the DNA. This leads to the recruitment of

coactivators and the transcription of target genes involved in sodium and water retention, as

well as pro-inflammatory and fibrotic processes. By binding to the MR, DML likely induces a

conformational change that prevents the binding of aldosterone or the recruitment of

coactivators, thereby inhibiting the downstream signaling cascade.
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MR signaling inhibition by DML.

Proposed Biosynthetic Pathway of Lasiodiplodin (and
De-O-Methyllasiodiplodin)
The biosynthesis of lasiodiplodin, and by extension De-O-Methyllasiodiplodin, is proposed to

follow the polyketide pathway. This pathway involves the sequential condensation of acetate

units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then

undergoes a series of modifications, including reductions and cyclization, to form the final

macrolide structure. The demethylation of lasiodiplodin would then yield De-O-
Methyllasiodiplodin.
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Proposed biosynthesis of DML.

Conclusion
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De-O-Methyllasiodiplodin is a fungal secondary metabolite with a compelling profile of

biological activities that warrant further investigation for its therapeutic potential. Its

demonstrated antagonism of the mineralocorticoid receptor, coupled with its anti-inflammatory

and pancreatic lipase inhibitory effects, positions it as a promising lead compound for the

development of novel treatments for a range of diseases. This technical guide provides a

foundational resource for researchers, consolidating key data and methodologies to aid in the

advancement of our understanding and application of this remarkable natural product. Future

research should focus on elucidating the precise molecular interactions of DML with its targets,

optimizing its structure for enhanced potency and selectivity, and conducting preclinical and

clinical studies to evaluate its efficacy and safety in relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b158290?utm_src=pdf-body
https://www.benchchem.com/product/b158290?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21247762/
https://pubmed.ncbi.nlm.nih.gov/21247762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6169243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6169243/
https://www.benchchem.com/product/b158290#de-o-methyllasiodiplodin-as-a-fungal-secondary-metabolite
https://www.benchchem.com/product/b158290#de-o-methyllasiodiplodin-as-a-fungal-secondary-metabolite
https://www.benchchem.com/product/b158290#de-o-methyllasiodiplodin-as-a-fungal-secondary-metabolite
https://www.benchchem.com/product/b158290#de-o-methyllasiodiplodin-as-a-fungal-secondary-metabolite
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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